molecular formula C13H12FN5O2S B2775855 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2320576-71-2

4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2775855
CAS No.: 2320576-71-2
M. Wt: 321.33
InChI Key: WDXJXDLNKORIBM-UHFFFAOYSA-N
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Description

4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a thiophene ring, and a piperazine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with thiophene-2-amine under basic conditions to form the corresponding aminopyrimidine derivative . This intermediate is then reacted with piperazine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality . Additionally, the use of automated systems can reduce the risk of human error and improve overall safety in large-scale production.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-3-oxo-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2S/c14-9-6-15-12(16-7-9)19-4-3-18(8-11(19)20)13(21)17-10-2-1-5-22-10/h1-2,5-7H,3-4,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXJXDLNKORIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC2=CC=CS2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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